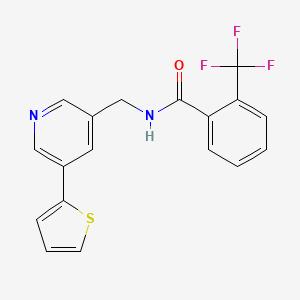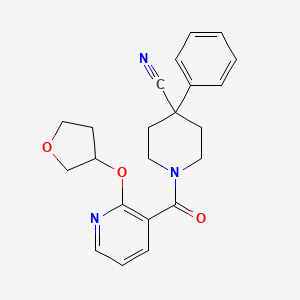
4-Phenyl-1-(2-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Phenyl-1-(2-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperidine-4-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a piperidine derivative that has been synthesized using a specific method, and it has been found to have unique biochemical and physiological effects. In We will also list some future directions for research on this compound.
Scientific Research Applications
Synthesis and Chemical Characterization
4-Phenyl-1-(2-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperidine-4-carbonitrile is a complex organic compound that has been explored in various chemical syntheses and characterizations. For instance, a study detailed the synthesis of related compounds through ring contraction of 2H-pyran-2-ones by a carbanion generated in situ, showcasing the chemical versatility and potential applications in synthesizing functionally diverse organic compounds (Diptesh Sil et al., 2004).
Crystal Structure and Molecular Docking
Research on pyridine derivatives, including structures related to this compound, has been conducted to elucidate their crystal structures and examine their potential as inhibitors through molecular docking studies. Such research contributes to understanding the molecular basis of their activity and potential applications in drug design (M. Venkateshan et al., 2019).
Anticancer Activity
Derivatives structurally related to this compound have been synthesized and evaluated for their in vitro anticancer activity. Compounds with similar backbones have shown significant activity against various cancer cell lines, indicating the potential therapeutic value of such compounds in cancer treatment (A. El-Agrody et al., 2020).
Antibacterial and Antifungal Screening
Research has also explored the synthesis of related compounds for their potential antibacterial and antifungal properties. Such studies are crucial for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance (K. Goswami et al., 2022).
Pharmacological Activities
Further investigations into substituted chromene compounds, akin to this compound, have revealed their potential pharmacological activities, including analgesic and anticonvulsant effects. This highlights the compound's relevance in medicinal chemistry and drug development (A. Abdelwahab & Salma Ashraf Hassan Fekry, 2022).
properties
IUPAC Name |
1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c23-16-22(17-5-2-1-3-6-17)9-12-25(13-10-22)21(26)19-7-4-11-24-20(19)28-18-8-14-27-15-18/h1-7,11,18H,8-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSMBAHBDKTGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

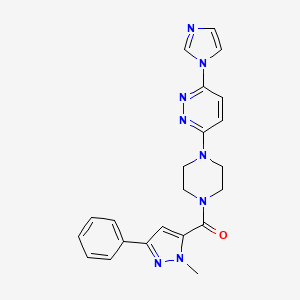
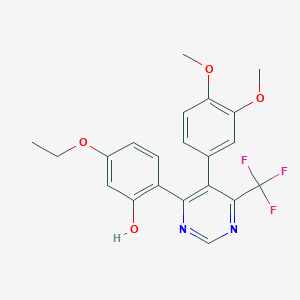
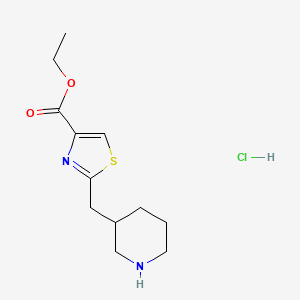
![8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2664365.png)
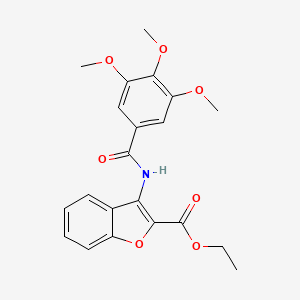
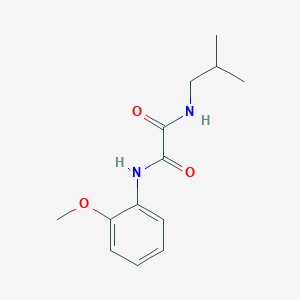

![Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2664372.png)
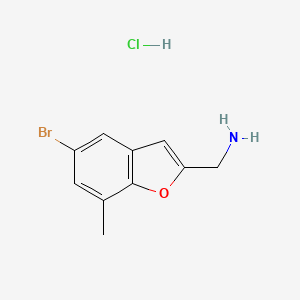
![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide](/img/structure/B2664376.png)
![N-cyclopentyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2664378.png)
![Methyl 6-(2-(4-chlorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2664380.png)

